molecular formula C28H29NO6 B14989783 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14989783
M. Wt: 475.5 g/mol
InChI Key: XLZSWDQHCTWEKF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE is a complex organic compound featuring a benzodioxole group and a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furochromenyl intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxole and furochromenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIO

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C28H29NO6/c1-15-18(7-9-24(30)29-12-17-6-8-22-23(10-17)34-14-33-22)27(31)35-26-16(2)25-20(11-19(15)26)21(13-32-25)28(3,4)5/h6,8,10-11,13H,7,9,12,14H2,1-5H3,(H,29,30)

InChI Key

XLZSWDQHCTWEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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